Z-D-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

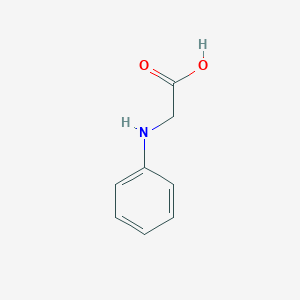

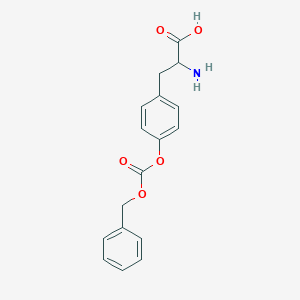

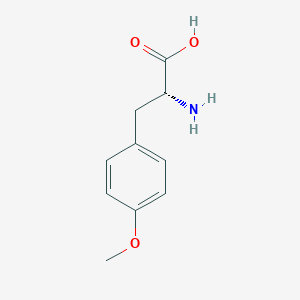

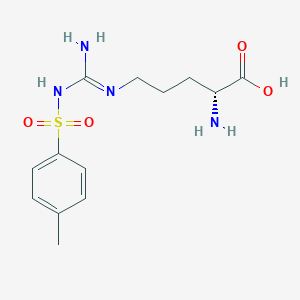

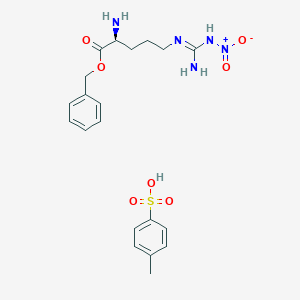

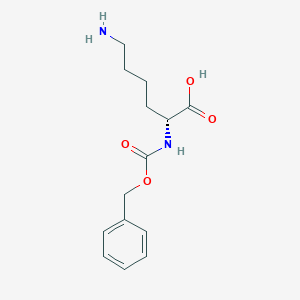

Z-D-Lys-OH, also known as Nα-Cbz-D-lysine, is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic .

Synthesis Analysis

Z-D-Lys-OH is used in solution phase peptide synthesis . The reaction suitability of Z-D-Lys-OH is primarily for solution phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Z-D-Lys-OH is C14H20N2O4 . The SMILES string representation is NCCCCC@@HOCc1ccccc1)C(O)=O .Physical And Chemical Properties Analysis

Z-D-Lys-OH has a molecular weight of 280.32 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Applications De Recherche Scientifique

Peptide Synthesis

“Z-D-Lys-OH” is used in peptide synthesis . It’s a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Proteolytic Enzymes in Molecular Biology

“Z-D-Lys-OH” might be involved in the research applications of proteolytic enzymes in molecular biology . Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins and have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Potential Application in Medicine

There’s a potential application of “Z-D-Lys-OH” in medicine, as indicated by a study that mentions the use of a hexapeptide that includes Lysine for the development of a hydrogelator . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Pharmaceutical Sciences

“Z-D-Lys-OH” might be involved in the field of pharmaceutical sciences . Click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields, has found applications in a wide variety of research areas, including pharmaceutical sciences .

Drug Development

“Z-D-Lys-OH” could potentially be used in drug development . For instance, a peptide-drug conjugate consisting of D-Lys 6-GnRH (peptide) and gemcitabine (anticancer agent), tethered via various bonds (ester, amide, carbamate and oxime) derived from the utilization of different linkers, was assembled .

Therapeutic Research

“Z-D-Lys-OH” might be used in therapeutic research . For example, a synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), was generated by a combination of conformational energy calculations and assessment of GH releasing activity . GHRP is reported to have remarkable GH releasing activity in a variety of species, especially in humans .

Neuroscience

“Z-D-Lys-OH” might be involved in the field of neuroscience . For instance, a study mentions the use of a small-molecule compound, ZZL-7, that elicited an antidepressant effect 2 hours after treatment without undesirable side effects . This compound, or analogous reagents, may serve as a new, rapidly acting treatment for major depressive disorder .

Immunology

“Z-D-Lys-OH” could potentially be used in immunology . The lysyl oxidases (LOXs) are a family of enzymes deputed to cross-link collagen and elastin, shaping the structure and strength of the extracellular matrix (ECM) . The activity of LOXs is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation .

Genetics

“Z-D-Lys-OH” might be used in genetics . For example, rotor-fluorogenic d-amino acids (RfDAAs), enabling real-time, continuous tracking of transpeptidation reactions . These probes allow peptidoglycan biosynthesis to be monitored in real time by visualizing transpeptidase reactions in live cells .

Cell Biology

“Z-D-Lys-OH” could potentially be used in cell biology . Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization .

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426929 |

Source

|

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Lys-OH | |

CAS RN |

70671-54-4 |

Source

|

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.